tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic amine derivative featuring a 8-azaspiro[4.5]decane core with a tert-butoxycarbonyl (Boc) protecting group and an (R)-configured amino substituent at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules requiring spirocyclic rigidity for target binding . Its molecular formula is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol .
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUVGPTCBYZJW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC[C@H]2N)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction is carried out in toluene at a molar ratio of 1:1.5, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different nucleophiles, leading to the substitution of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include N,N-dimethylformamide dimethyl acetal and various nucleophiles. Reaction conditions typically involve the use of organic solvents like toluene and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with N,N-dimethylformamide dimethyl acetal results in the formation of tert-butyl 2-(dimethylaminomethylidene)-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate .
Scientific Research Applications
tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in studies to understand the behavior of spirocyclic compounds in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl ®-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro Ring Systems
- Spiro[4.5] vs. Spiro[3.5]: The target compound’s 8-azaspiro[4.5]decane framework provides greater conformational rigidity compared to spiro[3.5]nonane derivatives, enhancing binding specificity in enzyme active sites .
- Diaza vs.
Substituent Effects
- Amino Group Position: The (R)-1-amino configuration in the target compound contrasts with 2-amino or 3-amino derivatives, influencing stereochemical recognition in asymmetric syntheses .
- Oxa vs.
Biological Activity
tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS No. 1932311-86-8) is a chemical compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse scientific sources.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- IUPAC Name : tert-butyl (4R)-4-amino-8-azaspiro[4.5]decane-8-carboxylate
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating various biological pathways.
Biological Activity
Research indicates that this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Neuroprotective Effects : Due to its structural characteristics, it could interact with neurotransmitter systems, suggesting potential neuroprotective effects that warrant detailed exploration.
- Anti-inflammatory Properties : There is evidence that compounds with similar structures exhibit anti-inflammatory effects, indicating that this compound may have similar activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under controlled conditions to optimize yield and purity .
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Reaction of tert-butyl 3-oxo compound with acetal | Organic solvent, controlled temperature |
| 2 | Purification | Chromatography or recrystallization |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with spirocyclic structures:
- In Vitro Studies : Research on derivatives of spirocyclic compounds has shown promising results in inhibiting specific enzymes related to metabolic disorders . For instance, compounds similar to tert-butyl (R)-1-amino derivatives demonstrated significant inhibition rates against key enzymes involved in glucose metabolism.
- Comparative Analysis : A comparative study highlighted that spirocyclic compounds exhibit varying degrees of bioactivity depending on their structural modifications. This suggests that slight changes in the molecular structure can lead to significant differences in biological effects .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Researchers must:
- Use NIOSH/EN 166-compliant eye protection and nitrile gloves.
- Operate in a fume hood to avoid inhalation of dust or vapors.
- Store in a cool, dry environment away from incompatible substances.
- Implement emergency rinsing protocols for skin/eye exposure (15+ minutes of water flushing) .
Q. What synthetic routes are commonly employed to prepare this spirocyclic compound?
- Methodological Answer : A key method involves enantioselective copper-catalyzed reactions using phosphoramidite ligands to introduce chirality. For example, tert-butyl-protected intermediates are synthesized via asymmetric addition of organometallic reagents, followed by purification using silica gel column chromatography (EtOAc/n-hexane gradient) to isolate enantiomerically pure products .
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its identity?
- Methodological Answer : Post-synthesis purification typically employs column chromatography (SiO₂ stationary phase) with EtOAc/n-hexane eluent. Analytical confirmation includes:
- 1H/13C NMR for structural elucidation (e.g., tert-butyl group resonance at δ 1.44 ppm).
- LCMS/HRMS to verify molecular weight (e.g., [M+H]+ observed at m/z 422.2804 for derivatives) .
Advanced Research Questions
Q. How does this compound serve as a scaffold for kinase inhibitor design?
- Methodological Answer : The spirocyclic core provides conformational rigidity, enabling selective interactions with kinase active sites. For example:
- In EGFR inhibitors, the tert-butyl carbamate group enhances metabolic stability, while the azaspiro ring allows functionalization at the 1-amino position for potency optimization.
- Structure-activity relationship (SAR) studies involve modifying substituents on the azaspiro ring (e.g., introducing benzyl or piperazine groups) to balance selectivity and efficacy .
Q. What strategies address contradictions in reactivity during functionalization of the azaspiro ring?
- Methodological Answer : Contradictions arise from steric hindrance of the tert-butyl group and competing ring-opening reactions. Mitigation strategies include:
- Protection/deprotection sequences : Temporarily masking the amine group during alkylation or acylation.
- Radical-mediated functionalization : Photoinduced iminyl radical cascades to selectively modify C–H bonds without destabilizing the spirocyclic system .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should:
- Use HPLC-UV to monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks).
- Assess pH-dependent hydrolysis by incubating the compound in buffers (pH 1–13) and analyzing via LCMS.
- Note: The tert-butyl carbamate group is stable in neutral/acidic conditions but hydrolyzes under strong basic conditions .
Q. What role does the compound play in DNA-encoded library (DEL) screens for fibrosis targets?
- Methodological Answer : Derivatives of this spirocyclic scaffold are used in DELs to identify DDR1 inhibitors. Key steps include:
- On-DNA synthesis : Coupling the spirocyclic amine to DNA-conjugated carboxylic acids.
- Affinity selection : Screening against recombinant DDR1 kinase to isolate high-binding hits.
- Off-DNA validation : Resynthesizing hits for in vitro IC50 determination and renal fibrosis models .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
